![molecular formula C15H14N2O B2845869 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine CAS No. 352338-21-7](/img/structure/B2845869.png)
2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine
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Description
2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine (2-DMBX) is a synthetic compound belonging to the benzoxazole class of compounds. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. 2-DMBX has been used in a variety of scientific research applications, including biochemical and physiological studies, and its potential as a therapeutic agent has been explored.
Scientific Research Applications
- The benzoxazole moiety in this compound exhibits strong fluorescence properties. Researchers have utilized it as a fluorescent probe for cellular imaging, tracking specific biological processes, and studying intracellular localization of molecules. Its emission wavelength can be tuned by modifying the substituents, making it valuable for visualizing cellular structures and protein interactions .
- Benzoxazoles have been investigated for their antimicrobial properties. Researchers have explored derivatives of 2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine as potential antibacterial and antifungal agents. These compounds may inhibit microbial growth by targeting specific enzymes or cellular pathways .
- Benzoxazole derivatives have been incorporated into OLEDs due to their excellent electron-transporting properties. Researchers have synthesized OLED materials based on 2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine to enhance device efficiency and stability. These compounds contribute to the development of next-generation displays and lighting technologies .
- The boron-containing group in this compound makes it suitable for Suzuki–Miyaura cross-coupling reactions. Researchers have employed it as a boron reagent to form carbon–carbon bonds, facilitating the synthesis of complex organic molecules. This reaction is widely used in medicinal chemistry and materials science .
- Medicinal chemists explore benzoxazole derivatives as potential drug candidates. By modifying the substituents on the benzoxazole ring, researchers can fine-tune the compound’s pharmacological properties. 2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine may serve as a starting point for developing novel drugs targeting specific diseases .
- Researchers use this compound to study photophysical properties, such as absorption and emission spectra. By understanding its behavior under different conditions, they gain insights into excited-state processes and molecular interactions. These studies contribute to fundamental knowledge in photochemistry and spectroscopy .
Fluorescent Probes and Imaging Agents
Antibacterial and Antifungal Agents
Organic Light-Emitting Diodes (OLEDs)
Boron Reagents in Suzuki–Miyaura Coupling
Pharmaceutical Lead Optimization
Photophysical Studies and Mechanistic Investigations
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-4-11(7-10(9)2)15-17-13-8-12(16)5-6-14(13)18-15/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNOUVYVRFVJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-1,3-benzoxazol-5-amine |
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